molecular formula C5H8O5 B12984541 Dimethyl 2-hydroxymalonate

Dimethyl 2-hydroxymalonate

Cat. No.: B12984541
M. Wt: 148.11 g/mol
InChI Key: CXIUHIBOASGVGV-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxymalonate is an organic compound with the molecular formula C6H10O6. It is a derivative of tartronic acid and is commonly used as a building block in various chemical syntheses. This compound is known for its role in the catalytic oxidation with air to form mesoxalic acid, another type of hydroxydicarboxylic acid .

Preparation Methods

Dimethyl 2-hydroxymalonate can be synthesized through several methods. One common synthetic route involves the reaction of propanedioic acid with methanol in the presence of a catalyst. The reaction conditions typically include the use of water and silica gel at room temperature for 72 hours . Industrial production methods may vary, but they generally follow similar principles of esterification and catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

Dimethyl 2-hydroxymalonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

    Oxidation: Catalytic oxidation with air to form mesoxalic acid.

    Reduction: Reduction reactions can convert it into other hydroxylated derivatives.

    Substitution: It can participate in substitution reactions with halides and other nucleophiles.

Common reagents and conditions used in these reactions include catalysts like silica gel, bases for deprotonation, and specific solvents to facilitate the reactions. Major products formed from these reactions include mesoxalic acid and other hydroxydicarboxylic acids .

Scientific Research Applications

Dimethyl 2-hydroxymalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2-hydroxymalonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming new carbon-carbon bonds. Its hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Dimethyl 2-hydroxymalonate can be compared with other similar compounds, such as diethyl 2-hydroxymalonate and dimethyl tartronate. These compounds share similar structural features but differ in their reactivity and applications. For example:

This compound is unique due to its specific reactivity and the types of products it can form, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 2-hydroxypropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-9-4(7)3(6)5(8)10-2/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIUHIBOASGVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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